molecular formula C8H12N6O3S B10892288 N-methyl-2-[3-(4-nitro-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide

N-methyl-2-[3-(4-nitro-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide

Cat. No.: B10892288
M. Wt: 272.29 g/mol
InChI Key: SYEQQEMYTXWMHZ-UHFFFAOYSA-N
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Description

N~1~-METHYL-2-[3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features a pyrazole ring substituted with a nitro group

Preparation Methods

The synthesis of N1-METHYL-2-[3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps. One common synthetic route includes the cyclocondensation of acetylenic ketones with hydrazine derivatives . The reaction conditions often involve the use of ethanol as a solvent and heating to facilitate the formation of the pyrazole ring . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

N~1~-METHYL-2-[3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE undergoes various types of chemical reactions:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The hydrazinecarbothioamide moiety can participate in nucleophilic substitution reactions, where the thiocarbonyl group can be replaced by other nucleophiles.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

Comparison with Similar Compounds

N~1~-METHYL-2-[3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE can be compared with other similar compounds such as:

The uniqueness of N1-METHYL-2-[3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE lies in its specific substitution pattern and the presence of both nitro and hydrazinecarbothioamide groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H12N6O3S

Molecular Weight

272.29 g/mol

IUPAC Name

1-methyl-3-[3-(4-nitropyrazol-1-yl)propanoylamino]thiourea

InChI

InChI=1S/C8H12N6O3S/c1-9-8(18)12-11-7(15)2-3-13-5-6(4-10-13)14(16)17/h4-5H,2-3H2,1H3,(H,11,15)(H2,9,12,18)

InChI Key

SYEQQEMYTXWMHZ-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)NNC(=O)CCN1C=C(C=N1)[N+](=O)[O-]

Origin of Product

United States

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